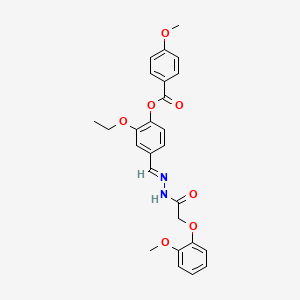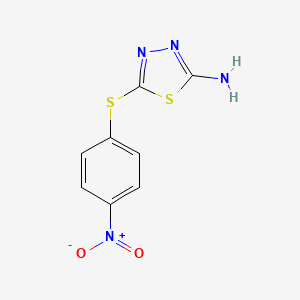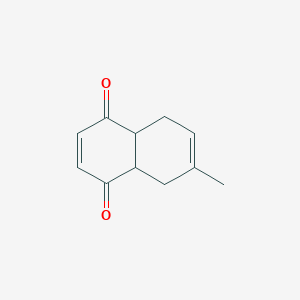
3-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound characterized by the presence of multiple dichlorobenzoyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves the reaction of 2,4-dichlorobenzoyl chloride with carbohydrazide, followed by further reaction with 2,4-dichlorobenzoic acid. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like DMF .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the replacement of halogen atoms with other functional groups.
科学研究应用
3-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific chemical properties
作用机制
The mechanism of action of 3-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and targets are still under investigation, but they likely involve the compound’s ability to interfere with protein function and cellular signaling .
相似化合物的比较
Similar Compounds
- 3-(2-(4-Chlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-(3,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- 2-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
3-(2-(2,4-Dichlorobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to its specific arrangement of dichlorobenzoyl groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development .
属性
CAS 编号 |
765296-82-0 |
|---|---|
分子式 |
C21H12Cl4N2O3 |
分子量 |
482.1 g/mol |
IUPAC 名称 |
[3-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C21H12Cl4N2O3/c22-13-4-6-16(18(24)9-13)20(28)27-26-11-12-2-1-3-15(8-12)30-21(29)17-7-5-14(23)10-19(17)25/h1-11H,(H,27,28)/b26-11+ |
InChI 键 |
HXURKXNMQAILFC-KBKYJPHKSA-N |
手性 SMILES |
C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC(=CC(=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000490.png)


![1H-Benzimidazole, 2-[5-bromo-2-(2-methylpropoxy)phenyl]-](/img/structure/B12000506.png)



![{[(Pyridin-2-yl)carbamothioyl]sulfanyl}acetic acid](/img/structure/B12000525.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000546.png)


![N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B12000570.png)
![2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B12000576.png)
